2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core.
Biochemical Analysis
Biochemical Properties
It’s known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile on cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which these effects occur are still being studied.
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage. At certain thresholds, it may have different effects, and at high doses, it may have toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The exact metabolic pathways it is involved in are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It can interact with various transporters and binding proteins, and can influence its own localization or accumulation
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of 3-amino-5-bromopyrazole with cyanoacetic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium ethoxide or potassium carbonate, and the mixture is heated to reflux . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The amino group at the 2-position can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Cyclization Reactions: Fused ring systems with enhanced stability and unique properties.
Scientific Research Applications
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s unique structure allows it to interact with various biological targets, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 2-Amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
2-amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN5/c8-4-2-11-7-5(1-9)6(10)12-13(7)3-4/h2-3H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGJULCOATZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=NN21)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.